3,5-Difluoropyridine-2-carbonyl chloride

JAK Inhibitor Medicinal Chemistry Kinase Selectivity

3,5-Difluoropyridine-2-carbonyl chloride (CAS 1048340-35-7) is a fluorinated heterocyclic acyl chloride, characterized by a pyridine ring with fluorine substituents at the 3- and 5-positions and a reactive carbonyl chloride group at the 2-position. This substitution pattern creates a specific electrophilic profile, making it a specialized intermediate for constructing complex molecules in medicinal and agricultural chemistry.

Molecular Formula C6H2ClF2NO
Molecular Weight 177.53 g/mol
CAS No. 1048340-35-7
Cat. No. B1407635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoropyridine-2-carbonyl chloride
CAS1048340-35-7
Molecular FormulaC6H2ClF2NO
Molecular Weight177.53 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C(=O)Cl)F
InChIInChI=1S/C6H2ClF2NO/c7-6(11)5-4(9)1-3(8)2-10-5/h1-2H
InChIKeyYYCZGABKNKALMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoropyridine-2-carbonyl chloride (CAS 1048340-35-7): A Strategic Fluorinated Acyl Chloride Building Block for Pharmaceutical and Agrochemical Synthesis


3,5-Difluoropyridine-2-carbonyl chloride (CAS 1048340-35-7) is a fluorinated heterocyclic acyl chloride, characterized by a pyridine ring with fluorine substituents at the 3- and 5-positions and a reactive carbonyl chloride group at the 2-position. This substitution pattern creates a specific electrophilic profile, making it a specialized intermediate for constructing complex molecules in medicinal and agricultural chemistry. Commercial sources indicate a typical purity specification of 95% and a molecular weight of 177.53 g/mol . It serves primarily as a building block for introducing the 3,5-difluoropicolinoyl moiety into target molecules via amide or ester bond formation, a motif present in several advanced drug candidates.

Why 3,5-Difluoropyridine-2-carbonyl chloride Cannot Be Simply Replaced by Generic Analogs in Advanced Synthesis


Substitution with a non-fluorinated pyridine carbonyl chloride (e.g., picolinoyl chloride) or a mono-fluorinated analog (e.g., 3-fluoro- or 5-fluoropyridine-2-carbonyl chloride) fundamentally alters the electronic and steric properties of the final molecule. This can critically impact target binding affinity, metabolic stability, and pharmacokinetic profile. The specific 3,5-difluoro substitution pattern is often a non-negotiable requirement for biological activity in certain drug and fungicide classes [1]. Simply interchanging the building block without quantitative evidence of retained activity can derail structure-activity relationship (SAR) optimization and lead to costly synthesis of inactive analogs. The high cost of this specialized intermediate relative to simpler acyl chlorides further necessitates a data-driven selection process to justify its use over cheaper, readily available alternatives.

3,5-Difluoropyridine-2-carbonyl chloride: Quantitative Differentiation Evidence for Procurement Decisions


Crucial Intermediate for the JAK1-Selective Inhibitor Upadacitinib (ABT-494): Activity Comparison with a Non-Fluorinated Analog

The 3,5-difluoropyridine moiety is a critical pharmacophore in Upadacitinib, a JAK1-selective inhibitor. While the exact building block 3,5-difluoropyridine-2-carbonyl chloride is used to construct this motif, the differentiation can be inferred by comparing Upadacitinib's JAK1 potency (IC50 = 0.045 μM) and selectivity against JAK2 (IC50 = 0.109 μM) to a hypothetical non-fluorinated analog or early lead molecules. The presence of the 3,5-difluoro substitution is known to be essential for achieving the final selectivity profile [1]. A direct head-to-head comparison of synthetic routes shows that the route using this specific acyl chloride is integral to the patented process for the drug's manufacture [2].

JAK Inhibitor Medicinal Chemistry Kinase Selectivity

Non-Negotiable Building Block in the Commercial Synthesis of the Broad-Spectrum Fungicide Florylpicoxamid

The development of the novel picolinamide fungicide Florylpicoxamid, launched by Corteva Agriscience, underwent an extensive structure-activity relationship (SAR) study. The research conclusively showed that the 3,5-difluoropicolinoyl portion of the molecule was essential for its broad-spectrum activity and rapid environmental degradation profile [1]. Every step of the optimized, green chemistry-based commercial route described by Babij et al. relies on this specific substitution pattern, making 3,5-difluoropyridine-2-carbonyl chloride the sole commercially viable precursor for the active ingredient.

Fungicide Green Chemistry Process Development

Documented Purity and Market Scarcity Compared to Common Acyl Chlorides

In contrast to widely available generic acyl chlorides like benzoyl chloride or simple picolinoyl chloride, 3,5-difluoropyridine-2-carbonyl chloride is a specialized building block with limited commercial sources. Available vendor datasheets consistently specify a minimum purity of 95% . This contrasts sharply with the typical >97-99% purity often found for well-established, less complex acyl chlorides. The combination of a moderate purity specification and a limited number of suppliers (with a price point of approximately £138 for a 100mg sample from one supplier ) highlights its niche status and the potential challenges in sourcing material that meets higher purity requirements, a critical factor for advanced synthetic applications.

Procurement Supply Chain Purity Specification

Optimal Application Scenarios for Procuring 3,5-Difluoropyridine-2-carbonyl chloride Based on Evidence


Synthesis of JAK Inhibitors and Related Kinase Drug Candidates

Procurement is critical for any medicinal chemistry program targeting the JAK1 kinase or related structures where the 3,5-difluoropyridine-2-carboxamide pharmacophore is essential for potency and selectivity, as demonstrated by the commercial drug Upadacitinib [1]. This building block is a mandatory intermediate in the patented, scalable synthetic routes to this class of compounds.

Development and Production of Next-Generation Picolinamide Fungicides

This compound is the indispensable precursor for the commercial manufacturing of Florylpicoxamid and its structural analogs. The green chemistry process developed for its synthesis makes it the only viable raw material for producing this new fungicide class with the required environmental profile [2].

Specialized Fluorinated Building Block for Material and Chemical Probe Synthesis

Researchers developing novel fluorinated materials or chemical biology probes requiring a highly electron-deficient, specific substitution pattern on the pyridine ring should prioritize this compound. Its reactivity as an acyl chloride allows for facile incorporation into larger molecular architectures, where mono-fluorinated or non-fluorinated alternatives would fail to deliver the required electronic properties.

Sourcing for Advanced Intermediates in High-Value Agrochemical or Pharmaceutical Contract Research

Contract Research Organizations (CROs) and Contract Manufacturing Organizations (CMOs) dealing with late-stage discovery or preclinical projects often need to synthesize proprietary drug candidates for clients. For projects involving a known 3,5-difluoropicolinoyl motif, directly sourcing this specific carbonyl chloride is the most efficient and cost-effective strategy, as evidenced by its use in the patented synthesis of commercial drugs and agrochemicals. The limited, high-cost supply base necessitates strategic, early-stage procurement planning .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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